molecular formula C21H29N3O2 B1228235 1,1-Dimethyl-3-[3-(4-morpholinyl)propyl]-3-(1-naphthalenylmethyl)urea

1,1-Dimethyl-3-[3-(4-morpholinyl)propyl]-3-(1-naphthalenylmethyl)urea

Cat. No. B1228235
M. Wt: 355.5 g/mol
InChI Key: VEMRWNJNCOGHAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,1-dimethyl-3-[3-(4-morpholinyl)propyl]-3-(1-naphthalenylmethyl)urea is a member of naphthalenes.

Scientific Research Applications

Pharmacological Properties

1,1-Dimethyl-3-[3-(4-morpholinyl)propyl]-3-(1-naphthalenylmethyl)urea exhibits notable pharmacological properties. For instance, a related compound, 3-ethyl-1-(2-hydroxy-5,8-dimethoxy-1,2,3,4-tetrahydro-3-naphthalenyl)-3-morpholinomethylurea, demonstrated pronounced hypotensive and antiarrhythmic activities in anesthetized rats (Chalina & Chakarova, 1998).

Conformational Studies and Hydrogen Bonding

Research on heterocyclic ureas like 1,1-Dimethyl-3-[3-(4-morpholinyl)propyl]-3-(1-naphthalenylmethyl)urea has revealed their ability to form multiply hydrogen-bonded complexes. These compounds can transition from simple foldamers to sheetlike structures through hydrogen bonding (Corbin et al., 2001).

Antitumor Applications

Novel derivatives of this compound have shown significant antitumor activity. For example, certain diaryl urea derivatives bearing a sulfonamide moiety exhibited potent inhibitory activity against various human cancer cell lines (Luo et al., 2013).

Polymerization Applications

This compound has also been utilized in polymerization studies. For instance, its derivatives were used in the synthesis of poly(urea-urethane)s containing heterocyclic and chromophoric moieties (Mallakpour & Rafiee, 2007). Additionally, chromophoric poly(urea-urethane)s with pendent 3‐hydroxynaphthalene groups have been synthesized, highlighting their potential in the creation of photoactive polymers (Mallakpour & Rafiee, 2008).

Tyrosine Kinase Inhibition

Another application is seen in the inhibition of tyrosine kinases. Compounds related to 1,1-Dimethyl-3-[3-(4-morpholinyl)propyl]-3-(1-naphthalenylmethyl)urea have been effective as inhibitors of the FGF receptor-1 tyrosine kinase, indicating potential in the treatment of diseases related to tyrosine kinase activity (Thompson et al., 2000).

Neurological Research

In neurological research, derivatives of this compound have been investigated for their effects on cannabinoid CB1 receptor modulation in the cerebellum, providing insights into neuronal excitability and potential therapeutic applications (Wang et al., 2011).

Chemical Reactions and Synthesis

The compound has been involved in various chemical reactions, such as the formation of urea derivatives and quinazoline derivatives, as observed in studies with nitronaphthalene and nitroquinoline (Ohshima et al., 1981).

Novel Silatranes Synthesis

Research on silatranes, a class of compounds with potential applications in materials science, has involved derivatives of this compound. The synthesis of various silatranes bearing substituted urea functionality highlights its versatility in materials science (Puri et al., 2011).

properties

Product Name

1,1-Dimethyl-3-[3-(4-morpholinyl)propyl]-3-(1-naphthalenylmethyl)urea

Molecular Formula

C21H29N3O2

Molecular Weight

355.5 g/mol

IUPAC Name

1,1-dimethyl-3-(3-morpholin-4-ylpropyl)-3-(naphthalen-1-ylmethyl)urea

InChI

InChI=1S/C21H29N3O2/c1-22(2)21(25)24(12-6-11-23-13-15-26-16-14-23)17-19-9-5-8-18-7-3-4-10-20(18)19/h3-5,7-10H,6,11-17H2,1-2H3

InChI Key

VEMRWNJNCOGHAG-UHFFFAOYSA-N

SMILES

CN(C)C(=O)N(CCCN1CCOCC1)CC2=CC=CC3=CC=CC=C32

Canonical SMILES

CN(C)C(=O)N(CCCN1CCOCC1)CC2=CC=CC3=CC=CC=C32

solubility

53.3 [ug/mL]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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